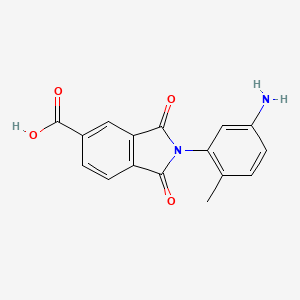

![molecular formula C21H17FN2O2 B5578322 N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide CAS No. 6048-60-8](/img/structure/B5578322.png)

N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives, including fluorinated benzamides, typically involves condensation reactions between corresponding benzoyl chlorides and amines under controlled conditions. For instance, Rahman and Långström (2007) have detailed a palladium-mediated carbonylation approach to synthesize benzamide analogs, emphasizing the versatile methodologies applied in the synthesis of such compounds (Rahman & Långström, 2007).

Molecular Structure Analysis

Studies focusing on the crystal and molecular structure of benzamide derivatives shed light on the spatial arrangements and bond angles within these molecules. Suchetan et al. (2016) reported on the crystal structures of several N-[2-(trifluoromethyl)phenyl]benzamides, providing insights into the dihedral angles between benzene rings, which are critical for understanding the molecular structure of similar compounds (Suchetan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of benzamide derivatives are influenced by the presence of fluorine atoms. For example, the study by Shang et al. (2014) on hypervalent-iodine-mediated oxidative coupling in N-phenylbenzamides highlights the potential for unusual rearrangement reactions, demonstrating the complex reactivity of these molecules (Shang et al., 2014).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are crucial for the characterization of benzamide derivatives. For instance, the work by Hehir and Gallagher (2023) on N-(2,3-difluorophenyl)-2-fluorobenzamide provides detailed insights into the crystal structure and intermolecular interactions, which are essential for understanding the physical properties of similar compounds (Hehir & Gallagher, 2023).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and stability under various conditions, are critical for the application of benzamide derivatives in chemical synthesis and material science. The fluorescence enhancement study by Yang, Chiou, and Liau (2002) on N-phenyl substituted stilbenes, including benzamide derivatives, underlines the impact of structural modifications on the chemical properties, such as fluorescence (Yang, Chiou, & Liau, 2002).

Aplicaciones Científicas De Investigación

Crystallography and Material Science

Crystal Structures Analysis : Studies on similar fluorobenzamide compounds have revealed insights into their crystal structures, demonstrating various dihedral angles between benzene rings, which are crucial for understanding molecular interactions and crystal packing. For instance, research on N-[2-(trifluoromethyl)phenyl]benzamides has showcased the structural dynamics within fluorinated benzamide derivatives, providing a basis for analyzing similar compounds like N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide in crystallography and material science applications (Suchetan et al., 2016).

Opto-Electrical Properties : The synthesis pathway and opto-electrical properties of related fluorobenzamide compounds have been studied, highlighting their potential in nonlinear optical (NLO) applications and electronic materials. The research demonstrates these compounds' significant thermal stability and NLO activity, which can be extrapolated to the study of N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide for similar applications (Raveendiran et al., 2022).

Organic Synthesis and Catalysis

C-H Bond Activation : The development of catalytic methods for the functionalization of C-H bonds, utilizing fluorobenzamide derivatives, has opened new avenues for creating complex fluorinated molecules. Research into iron-catalyzed, fluoroamide-directed C-H fluorination illustrates the utility of fluorobenzamide scaffolds in selective fluorine incorporation, broadening the scope of synthetic strategies for incorporating fluorine into organic molecules (Groendyke et al., 2016).

Synthesis of Fluorinated Biphenyls : The use of polyfluorobenzene derivatives, including fluorobenzamides, in palladium-catalyzed C-H bond activation has been a method for synthesizing fluorinated biphenyl compounds. These methodologies highlight the role of fluorobenzamide derivatives in facilitating the formation of carbon-carbon bonds, crucial for the development of new materials and bioactive molecules (He et al., 2014).

Biochemistry and Medicinal Chemistry

Antimicrobial Applications : Research into fluorobenzamide derivatives has also shown promise in developing new antimicrobial agents. For example, the synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine rings have demonstrated significant antimicrobial activity, underscoring the potential of N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide derivatives in bioactive compound development (Desai et al., 2013).

Propiedades

IUPAC Name |

N-benzyl-2-[(2-fluorobenzoyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O2/c22-18-12-6-4-10-16(18)21(26)24-19-13-7-5-11-17(19)20(25)23-14-15-8-2-1-3-9-15/h1-13H,14H2,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRTWUHANVRFCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975892 |

Source

|

| Record name | N-{2-[(Benzylimino)(hydroxy)methyl]phenyl}-2-fluorobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6048-60-8 |

Source

|

| Record name | N-{2-[(Benzylimino)(hydroxy)methyl]phenyl}-2-fluorobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5578246.png)

![N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5578248.png)

![(1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578252.png)

![2-[(3-oxocyclohex-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5578258.png)

![7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5578264.png)

![N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578272.png)

![N-[(3S*,4R*)-4-isopropyl-1-(5-oxo-5-phenylpentanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578273.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5578277.png)

![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5578290.png)

![7-allyl-6-(2,5-dimethyl-3-furyl)-N-[(5-methyl-2-furyl)methyl]-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5578344.png)

![1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5578357.png)